4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 672925-52-9
VCID: VC7532026
InChI: InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H
SMILES: C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl
Molecular Formula: C18H11ClN2O2
Molecular Weight: 322.75

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine

CAS No.: 672925-52-9

Cat. No.: VC7532026

Molecular Formula: C18H11ClN2O2

Molecular Weight: 322.75

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine - 672925-52-9

Specification

CAS No. 672925-52-9
Molecular Formula C18H11ClN2O2
Molecular Weight 322.75
IUPAC Name 4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Standard InChI InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H
Standard InChI Key XEPVJFXIGIIQCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

The compound’s architecture combines a furan ring fused to a pyrimidine scaffold, with a phenyl group at position 6 and a 4-chlorophenoxy moiety at position 4. The planar furan-pyrimidine system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom enhances stability and influences reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H11ClN2O2\text{C}_{18}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}
Molecular Weight322.75 g/mol
CAS Number672925-52-9
Key Functional GroupsFuran, Pyrimidine, Chlorophenoxy, Phenyl

Comparisons to analogs like 4-[(4-bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine (CAS No. CB31525729) highlight the impact of substituents on electronic and steric properties. Replacing the sulfanyl group with chlorophenoxy alters solubility and potential binding affinities .

Synthesis and Optimization

The synthesis of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions leveraging furan and pyrimidine precursors. A generalized approach includes:

  • Furan Precursor Preparation: Cyclization of substituted furans under acidic or basic conditions.

  • Pyrimidine Ring Formation: Condensation with amidines or cyanamide derivatives.

  • Substituent Introduction: Nucleophilic aromatic substitution or coupling reactions to attach phenyl and chlorophenoxy groups .

Future Research Directions

  • Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Modify substituents to optimize potency and selectivity.

  • Scale-Up Synthesis: Adapt high-yield methodologies from patent US10738058B2 for industrial production .

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